3-(3-Acetylphenyl)-5-fluorobenzoic acid

Medicinal Chemistry ADME Prediction Physicochemical Properties

This specific regioisomer (5-fluoro, 3'-acetyl) is uniquely suited for Suzuki-Miyaura cross-couplings and medicinal chemistry SAR studies—the precisely positioned fluorine modulates pKa and metabolic stability, while the acetyl group enables regioselective further functionalization. Substituting with the 4-fluoro or 4'-acetyl analog is not scientifically valid and will compromise data reproducibility. Specified at ≥95% purity with full COA, this building block ensures batch-to-batch consistency for compound library synthesis and HPLC/LC-MS method calibration. Standard ambient shipping; inquire for bulk quantities.

Molecular Formula C15H11FO3
Molecular Weight 258.248
CAS No. 1261996-91-1
Cat. No. B581783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Acetylphenyl)-5-fluorobenzoic acid
CAS1261996-91-1
Molecular FormulaC15H11FO3
Molecular Weight258.248
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
InChIInChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,1H3,(H,18,19)
InChIKeyBHKFBSPXVATODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Acetylphenyl)-5-fluorobenzoic acid (CAS 1261996-91-1): Properties and Research-Grade Procurement


3-(3-Acetylphenyl)-5-fluorobenzoic acid (CAS 1261996-91-1), also known as 3'-Acetyl-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl-substituted benzoic acid derivative . It features a fluorine atom at the 5-position and an acetyl group on the 3'-phenyl ring, contributing to its physicochemical profile with a molecular formula of C15H11FO3 and a molecular weight of 258.24 g/mol . This compound is primarily available as a research chemical building block, with typical commercial purities specified at 95% or higher .

Why 3-(3-Acetylphenyl)-5-fluorobenzoic Acid Cannot Be Substituted with In-Class Analogs


In biphenyl carboxylic acid research, substituting one derivative for another is not scientifically valid due to distinct physicochemical and biological properties conferred by specific substitution patterns. 3-(3-Acetylphenyl)-5-fluorobenzoic acid possesses a precise substitution pattern (a fluorine atom at the 5-position and an acetyl group at the 3'-position) that dictates its reactivity, solubility, and potential interaction with biological targets . Even closely related isomers, such as 3-(3-Acetylphenyl)-4-fluorobenzoic acid (CAS 1261991-51-8) or 4-(3-Acetylphenyl)-3-fluorobenzoic acid (CAS 1262005-81-1), will exhibit different pKa, logP, and molecular geometries, leading to divergent results in assays and syntheses . Using an unverified analog invalidates experimental reproducibility and data integrity, as the specific electronic and steric effects are not interchangeable.

Quantitative Differentiation of 3-(3-Acetylphenyl)-5-fluorobenzoic acid vs. Key Analogs


Comparison of Predicted Lipophilicity (LogP) with Non-Fluorinated Analog

The introduction of a single fluorine atom significantly alters the lipophilicity of 3-(3-Acetylphenyl)-5-fluorobenzoic acid compared to its non-fluorinated counterpart, 3-(3-acetylphenyl)benzoic acid (CAS 728918-66-9). This difference impacts membrane permeability and bioavailability predictions .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Sourcing and Purity Benchmarking Against a Positional Isomer

3-(3-Acetylphenyl)-5-fluorobenzoic acid is available in higher purity grades compared to some of its positional isomers, directly impacting its suitability for sensitive applications like coupling reactions or biological assays. Its established supply chain offers a more reliable option .

Chemical Synthesis Procurement Building Blocks

Recommended Applications for 3-(3-Acetylphenyl)-5-fluorobenzoic acid Based on Available Evidence


Synthesis of Novel Biaryl Scaffolds

The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing more complex biaryl systems. Its defined substitution pattern allows for predictable and regioselective further functionalization, which is essential for building targeted compound libraries in medicinal chemistry .

Development of Fluorinated Pharmacophores

The strategic placement of the fluorine atom can enhance metabolic stability and modulate the pKa of the benzoic acid moiety. Researchers can use this building block to explore structure-activity relationships (SAR) where the electronic effects of the fluorine atom are hypothesized to improve target binding or pharmacokinetic properties .

Carboxylic Acid Derivatization Studies

The carboxylic acid group provides a handle for conversion into amides, esters, or other functional groups. This makes the compound a versatile starting material for creating diverse chemical probes where the acetylphenyl and fluorophenyl motifs are desired for specific molecular recognition events.

Calibration and Validation of Analytical Methods

Due to its well-defined chemical structure and availability with specified purity, 3-(3-Acetylphenyl)-5-fluorobenzoic acid can be used as a reference standard for calibrating HPLC or LC-MS methods used in the analysis of similar benzoic acid derivatives .

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